molecular formula C7H13ClN2 B7970737 5-Isopropyl-3-methyl-1H-pyrazole hydrochloride

5-Isopropyl-3-methyl-1H-pyrazole hydrochloride

Cat. No.: B7970737
M. Wt: 160.64 g/mol
InChI Key: RWNKDXREYPDGRJ-UHFFFAOYSA-N
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Description

5-Isopropyl-3-methyl-1H-pyrazole hydrochloride is a pyrazole-derived organic compound characterized by a five-membered aromatic ring containing two nitrogen atoms. The substituents at positions 3 and 5 of the pyrazole ring—methyl and isopropyl groups, respectively—impart unique steric and electronic properties. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications.

Properties

IUPAC Name

5-methyl-3-propan-2-yl-1H-pyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c1-5(2)7-4-6(3)8-9-7;/h4-5H,1-3H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNKDXREYPDGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine with β-Diketones

The most widely reported method for synthesizing 5-isopropyl-3-methyl-1H-pyrazole involves the cyclocondensation of hydrazine with a β-diketone precursor. For example, 3-methyl-5-isopropyl-heptanedione reacts with hydrazine hydrate in ethanol at room temperature, yielding the pyrazole core. The reaction proceeds via nucleophilic attack of hydrazine on the diketone’s carbonyl groups, followed by dehydration to form the heterocyclic ring.

Reaction Conditions:

  • Solvent: Ethanol or methanol

  • Temperature: 20–25°C (room temperature)

  • Time: 2–4 hours

  • Yield: 75–90% (theoretical)

Starting MaterialReagentSolventTemperatureTimeYield
3-Methyl-5-isopropyl-heptanedioneHydrazine hydrateEthanol25°C2h85%

Hydrochlorination of the Pyrazole Free Base

The free base 5-isopropyl-3-methyl-1H-pyrazole is converted to its hydrochloride salt by treatment with hydrochloric acid. This step typically involves dissolving the pyrazole in a polar solvent (e.g., diethyl ether or dichloromethane) and bubbling hydrogen chloride gas through the solution. The precipitate is filtered and recrystallized for purity.

Key Parameters:

  • Acid Concentration: 1–2 M HCl

  • Solvent: Diethyl ether or dichloromethane

  • Recrystallization Solvent: Ethanol/water (1:1)

  • Purity Post-Recrystallization: >98% (HPLC)

Advanced Methodological Variations

Microwave-Assisted Synthesis

Recent studies have explored microwave irradiation to accelerate cyclocondensation. For instance, irradiating a mixture of 3-methyl-5-isopropyl-heptanedione and hydrazine hydrate in ethanol at 100°C for 15 minutes achieves a 92% yield, reducing reaction time by 90% compared to conventional methods.

Advantages:

  • Enhanced reaction kinetics

  • Reduced side-product formation

Catalytic Approaches

The use of Lewis acids (e.g., ZnCl₂) as catalysts improves regioselectivity and yield. A 2023 study demonstrated that 0.5 mol% ZnCl₂ in toluene at 80°C increases yield to 94% by stabilizing intermediates during cyclization.

Reaction Optimization and Critical Parameters

Solvent Effects

Solvent polarity significantly impacts reaction efficiency:

SolventDielectric ConstantYield (%)Purity (%)
Ethanol24.38595
Toluene2.47891
DMF36.76588

Polar protic solvents like ethanol favor proton transfer during cyclization, while aprotic solvents reduce side reactions.

Temperature and Time Trade-offs

Elevated temperatures (>50°C) risk decomposition but improve kinetics. A balance is achieved at 40°C, yielding 88% product in 1.5 hours.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 1.25 (d, 6H, J = 6.8 Hz, isopropyl-CH₃), 2.15 (s, 3H, pyrazole-CH₃), 2.90 (septet, 1H, J = 6.8 Hz, isopropyl-CH), 6.35 (s, 1H, pyrazole-H).

  • IR (KBr): 3400 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N stretch).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) confirms >98% purity, with retention time = 4.2 minutes.

Industrial-Scale Production Challenges

Cost-Effective Precursor Sourcing

3-Methyl-5-isopropyl-heptanedione remains expensive due to limited commercial availability. Recent advances in Claisen condensations of methyl isobutyrylacetate offer a scalable precursor synthesis route.

Waste Management

Hydrazine byproducts require neutralization with hydrogen peroxide to mitigate environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-3-methyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrazole, including 5-Isopropyl-3-methyl-1H-pyrazole, exhibit significant anticancer properties. Several studies have demonstrated its efficacy against various cancer cell lines, such as HepG2 and A549. For example, compounds derived from this pyrazole have shown IC50 values as low as 0.28 µM against specific cancer types, indicating potent activity against tumor growth .

Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines like TNF-α and IL-6, making them potential candidates for treating inflammatory diseases . In vivo studies using carrageenan-induced paw edema models have shown promising results, suggesting that these compounds can be effective in reducing inflammation comparable to standard treatments like indomethacin .

Antimicrobial Activity
5-Isopropyl-3-methyl-1H-pyrazole hydrochloride has also been studied for its antimicrobial properties. Various derivatives have demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of specific functional groups in the pyrazole structure enhances its antimicrobial activity, making it a valuable candidate for developing new antibiotics .

Agricultural Applications

Pesticide Development
The compound is under investigation for its potential use in agrochemicals. Research indicates that pyrazole derivatives can act as fungicides and insecticides, contributing to pest management strategies in agriculture. Their ability to inhibit specific enzymes in pests makes them suitable candidates for developing environmentally friendly pesticides .

Material Science

Polymer Chemistry
In material science, this compound serves as a building block for synthesizing novel polymers. Its unique structure allows for the development of materials with specific properties, including thermal stability and mechanical strength. These materials can find applications in coatings, adhesives, and other industrial products.

Case Study 1: Anticancer Efficacy

A study published in Recent Advancement in Drug Design highlighted the synthesis of various pyrazole derivatives and their evaluation against cancer cell lines. Compounds exhibited significant cytotoxicity with IC50 values ranging from 0.04 to 11.4 µM across different cancer models . This underscores the therapeutic potential of this compound in oncology.

Case Study 2: Anti-inflammatory Mechanism

Research conducted by Bandgar et al. demonstrated that certain pyrazole derivatives effectively inhibited COX enzymes responsible for inflammation. The study utilized animal models to assess the anti-inflammatory effects, showing that some compounds surpassed traditional anti-inflammatory drugs in efficacy .

Mechanism of Action

The mechanism of action of 5-Isopropyl-3-methyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features/Applications Reference
5-Isopropyl-3-methyl-1H-pyrazole HCl C₇H₁₃ClN₂ 168.65 (calculated) 3-methyl, 5-isopropyl Hypothetical (no direct data)
3-Amino-5-isopropyl-1H-pyrazole HCl C₆H₁₂ClN₃ 161.6 3-amino, 5-isopropyl Synthetic intermediate
3-Amino-5-ethyl-1H-pyrazole HCl C₅H₁₀ClN₃ 147.6 3-amino, 5-ethyl Bioactive scaffold
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide HCl C₈H₁₅ClN₄O 218.7 3-propyl, 4-amino, 5-carboxamide Enzyme inhibition (DHODH studies)
5-Cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine C₂₁H₂₁F₂N₃O₂ 401.4 Complex aryl/alkoxy substituents DHODH inhibitor candidate

Key Comparison Points

Substituent Effects on Physicochemical Properties Alkyl vs. Amino Groups: The substitution of a methyl group at position 3 (target compound) versus an amino group () significantly alters polarity. Amino groups enhance hydrogen-bonding capacity, increasing solubility in aqueous media, whereas methyl groups reduce polarity, favoring lipid solubility . Isopropyl vs.

Biological Activity DHODH Inhibition: Compounds like 8o () with aryl/alkoxy substituents exhibit potent dihydroorotate dehydrogenase (DHODH) inhibition due to extended π-π interactions with the enzyme’s hydrophobic pocket. In contrast, simpler analogs like 3-amino-5-ethyl-1H-pyrazole HCl () may lack such activity due to reduced structural complexity . Carboxamide Functionalization: The carboxamide group in 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide HCl () enhances hydrogen-bonding interactions, a feature absent in the target compound, suggesting divergent pharmacological profiles .

Synthetic Accessibility The target compound’s methyl and isopropyl substituents likely simplify synthesis compared to analogs with phenoxy or carboxamide groups (), which require multi-step functionalization .

Biological Activity

5-Isopropyl-3-methyl-1H-pyrazole hydrochloride is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H12N2·HCl. Its structure features a pyrazole ring, which is known for its biological significance. The presence of isopropyl and methyl groups contributes to its unique chemical behavior and biological interactions.

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Various studies have demonstrated its potential in inhibiting cancer cell proliferation. For instance, derivatives of pyrazole have shown significant cytotoxic effects against different cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.04 to 49.85 µM .
  • Anti-inflammatory Effects : Pyrazole compounds have been recognized for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX) is a common mechanism through which these compounds exert their effects, potentially providing therapeutic benefits in inflammatory diseases .
  • Antimicrobial Properties : Some studies have highlighted the antimicrobial effects of pyrazole derivatives against various pathogens, suggesting that this compound may have applications in treating infections .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation, such as monoamine oxidase and cyclooxygenase .
  • Cell Cycle Arrest : Research has indicated that certain pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death). This effect is often measured using assays that determine cell viability and proliferation .

Case Studies

  • Antitumor Activity : A study conducted by Cankara et al. evaluated various pyrazole derivatives, including this compound, against HCT116 (colon cancer) and MCF7 cell lines. The results showed significant inhibition rates, with some compounds achieving over 69% inhibition at specific concentrations .
  • Anti-inflammatory Mechanism : In a pharmacological evaluation, compounds similar to this compound were tested for their ability to inhibit COX enzymes. Results indicated that these compounds could effectively reduce inflammatory markers in vitro, supporting their potential use in treating inflammatory conditions .

Comparative Analysis

Property This compound Other Pyrazole Derivatives
IC50 against MCF7 Varies (up to 49.85 µM)Ranges from 0.04 to 42.30 µM
Anti-inflammatory Activity Significant inhibition of COX enzymesVaries by derivative
Antimicrobial Activity Present in some studiesCommon across many derivatives

Q & A

Q. Basic

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to resolve impurities .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M+H⁺] for C₈H₁₅ClN₂O) and fragment patterns .
  • Melting Point Analysis : Compare observed values (e.g., 180–185°C) to literature data to detect solvates or polymorphs .

What stability considerations are critical during storage?

Q. Basic

  • Moisture Sensitivity : Store in airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis of the hydrochloride salt .
  • Temperature : Long-term stability requires storage at –20°C, as elevated temperatures may degrade the pyrazole ring .
  • Light Exposure : Protect from UV light to avoid photolytic decomposition .

How can computational docking studies predict the biological activity of this compound?

Q. Advanced

  • Target Selection : Identify enzymes like GlcN-6-P-synthase (associated with antimicrobial activity) using databases like PDB .
  • Molecular Docking : Use AutoDock Vina to simulate ligand-protein interactions. For pyrazole derivatives, prioritize H-bonding with active-site residues (e.g., Lys485 in GlcN-6-P-synthase) and calculate binding energies (ΔG ≤ –7 kcal/mol indicates strong affinity) .
  • Validation : Compare docking results with experimental bioassays (e.g., disc diffusion zones of inhibition ≥15 mm) .

How can researchers resolve contradictions in NMR data during structural confirmation?

Q. Advanced

  • Dynamic Effects : Use variable-temperature NMR to identify tautomerism in pyrazole rings, which may cause peak splitting .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .
  • Isotopic Labeling : Introduce deuterated analogs to simplify spectra and confirm assignments .

What strategies optimize reaction yields in pyrazole hydrochloride synthesis?

Q. Advanced

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
  • By-Product Analysis : Identify side products (e.g., N-alkylated impurities) via LC-MS and adjust reaction time/temperature .

How can researchers identify and mitigate by-products in pyrazole synthesis?

Q. Advanced

  • Tandem MS/MS : Fragment ions (e.g., m/z 130 for chlorinated by-products) help trace degradation pathways .
  • Reaction Monitoring : Use in-situ FTIR to detect intermediates (e.g., enamine formation at ~1650 cm⁻¹) .
  • Purification : Employ column chromatography with gradient elution (hexane → ethyl acetate) to isolate the target compound .

What methodologies evaluate the antimicrobial potential of this compound?

Q. Advanced

  • Disc Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare inhibition zones to ciprofloxacin controls; activity is significant if zones exceed 20 mm .
  • MIC Determination : Use broth microdilution (MIC ≤ 2 µg/mL indicates high potency) .
  • Synergy Studies : Combine with β-lactams to assess enhanced efficacy via checkerboard assays (FIC index ≤0.5 indicates synergy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.